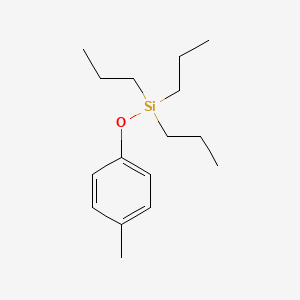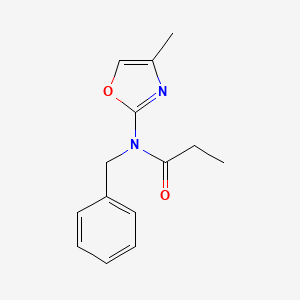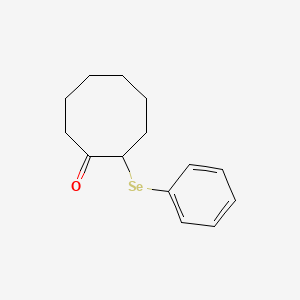
2-(Phenylselanyl)cyclooctan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylselanyl)cyclooctan-1-one is an organic compound that features a cyclooctane ring substituted with a phenylselanyl group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylselanyl)cyclooctan-1-one typically involves the formation of a carbon-selenium bond. One common method involves the reaction of cyclooctanone with diphenyl diselenide in the presence of an oxidizing agent such as potassium persulfate (K2S2O8) in dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds through the formation of a selenyl radical, which then adds to the cyclooctanone to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Phenylselanyl)cyclooctan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Cyclooctanol derivatives.
Substitution: Various substituted cyclooctanone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Phenylselanyl)cyclooctan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic effects.
Medicine: Research is ongoing into its potential use as a pharmacological agent due to its unique chemical properties.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which 2-(Phenylselanyl)cyclooctan-1-one exerts its effects is primarily through its ability to form reactive intermediates, such as selenyl radicals, which can participate in various chemical reactions. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds or the modification of existing ones. The exact molecular pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Cyclooctanone: Lacks the phenylselanyl group, making it less reactive in certain types of chemical reactions.
Phenylselanyl derivatives: Compounds like 2-(Phenylselanyl)cyclopentan-1-one share the phenylselanyl group but differ in the ring size, affecting their chemical properties and reactivity.
Uniqueness: 2-(Phenylselanyl)cyclooctan-1-one is unique due to the combination of the cyclooctane ring and the phenylselanyl group, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
57205-24-0 |
|---|---|
Fórmula molecular |
C14H18OSe |
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
2-phenylselanylcyclooctan-1-one |
InChI |
InChI=1S/C14H18OSe/c15-13-10-6-1-2-7-11-14(13)16-12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2 |
Clave InChI |
BNPGYGNIZAMCRG-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(=O)C(CC1)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene](/img/structure/B14618930.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]](/img/structure/B14618931.png)


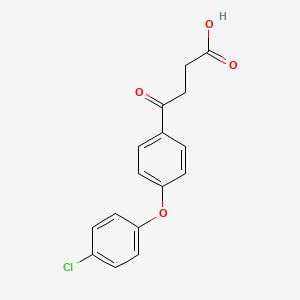
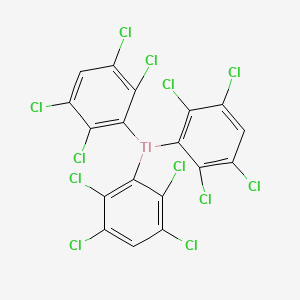
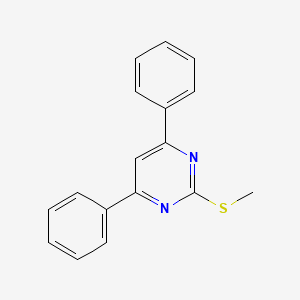
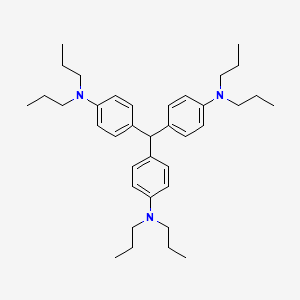
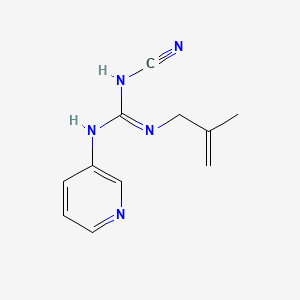
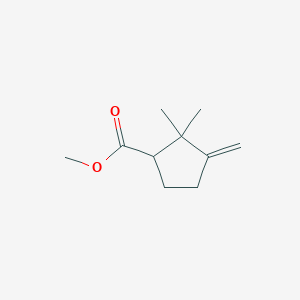
![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)
